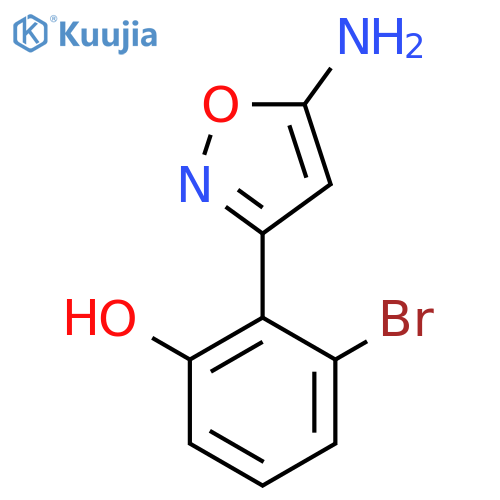

Cas no 2229632-00-0 (2-(5-amino-1,2-oxazol-3-yl)-3-bromophenol)

2-(5-amino-1,2-oxazol-3-yl)-3-bromophenol 化学的及び物理的性質

名前と識別子

-

- 2-(5-amino-1,2-oxazol-3-yl)-3-bromophenol

- EN300-1927412

- 2229632-00-0

-

- インチ: 1S/C9H7BrN2O2/c10-5-2-1-3-7(13)9(5)6-4-8(11)14-12-6/h1-4,13H,11H2

- InChIKey: VABAIVOCYUFHKO-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1C1C=C(N)ON=1)O

計算された属性

- せいみつぶんしりょう: 253.96909g/mol

- どういたいしつりょう: 253.96909g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2

2-(5-amino-1,2-oxazol-3-yl)-3-bromophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1927412-5.0g |

2-(5-amino-1,2-oxazol-3-yl)-3-bromophenol |

2229632-00-0 | 5g |

$3313.0 | 2023-05-31 | ||

| Enamine | EN300-1927412-0.05g |

2-(5-amino-1,2-oxazol-3-yl)-3-bromophenol |

2229632-00-0 | 0.05g |

$959.0 | 2023-09-17 | ||

| Enamine | EN300-1927412-0.1g |

2-(5-amino-1,2-oxazol-3-yl)-3-bromophenol |

2229632-00-0 | 0.1g |

$1005.0 | 2023-09-17 | ||

| Enamine | EN300-1927412-1g |

2-(5-amino-1,2-oxazol-3-yl)-3-bromophenol |

2229632-00-0 | 1g |

$1142.0 | 2023-09-17 | ||

| Enamine | EN300-1927412-0.25g |

2-(5-amino-1,2-oxazol-3-yl)-3-bromophenol |

2229632-00-0 | 0.25g |

$1051.0 | 2023-09-17 | ||

| Enamine | EN300-1927412-10g |

2-(5-amino-1,2-oxazol-3-yl)-3-bromophenol |

2229632-00-0 | 10g |

$4914.0 | 2023-09-17 | ||

| Enamine | EN300-1927412-1.0g |

2-(5-amino-1,2-oxazol-3-yl)-3-bromophenol |

2229632-00-0 | 1g |

$1142.0 | 2023-05-31 | ||

| Enamine | EN300-1927412-0.5g |

2-(5-amino-1,2-oxazol-3-yl)-3-bromophenol |

2229632-00-0 | 0.5g |

$1097.0 | 2023-09-17 | ||

| Enamine | EN300-1927412-2.5g |

2-(5-amino-1,2-oxazol-3-yl)-3-bromophenol |

2229632-00-0 | 2.5g |

$2240.0 | 2023-09-17 | ||

| Enamine | EN300-1927412-10.0g |

2-(5-amino-1,2-oxazol-3-yl)-3-bromophenol |

2229632-00-0 | 10g |

$4914.0 | 2023-05-31 |

2-(5-amino-1,2-oxazol-3-yl)-3-bromophenol 関連文献

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877

-

4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

Related Articles

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

2-(5-amino-1,2-oxazol-3-yl)-3-bromophenolに関する追加情報

Introduction to 2-(5-amino-1,2-oxazol-3-yl)-3-bromophenol (CAS No. 2229632-00-0)

2-(5-amino-1,2-oxazol-3-yl)-3-bromophenol (CAS No. 2229632-00-0) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromophenol moiety and an amino-substituted oxazole ring. These structural elements contribute to its potential biological activities and make it a promising candidate for various therapeutic applications.

The synthesis of 2-(5-amino-1,2-oxazol-3-yl)-3-bromophenol involves a series of well-defined chemical reactions, including the formation of the oxazole ring and the introduction of the bromo and amino functionalities. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for both academic and industrial research.

In terms of its physical properties, 2-(5-amino-1,2-oxazol-3-yl)-3-bromophenol is a crystalline solid with a melting point typically ranging from 180°C to 185°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics are crucial for its use in biological assays and pharmaceutical formulations.

The biological activities of 2-(5-amino-1,2-oxazol-3-yl)-3-bromophenol have been extensively studied in recent years. One of the most notable findings is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound can effectively inhibit the activity of certain kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.

In addition to its enzymatic inhibition properties, 2-(5-amino-1,2-oxazol-3-yl)-3-bromophenol has also demonstrated promising anti-inflammatory effects. Studies have indicated that it can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that this compound may have therapeutic potential for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 2-(5-amino-1,2-oxazol-3-yl)-3-bromophenol has also been investigated to assess its suitability for drug development. Preclinical studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly absorbed following oral administration and has a moderate plasma half-life, which supports its potential for once-daily dosing regimens.

To further evaluate the safety and efficacy of 2-(5-amino-1,2-oxazol-3-yl)-3-bromophenol, several preclinical studies have been conducted using animal models. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects on major organs such as the liver and kidneys. These findings provide a strong foundation for advancing this compound into clinical trials.

In conclusion, 2-(5-amino-1,2-oxazol-3-yl)-3-bromophenol (CAS No. 2229632-00-0) represents a promising lead compound with diverse biological activities and favorable pharmacological properties. Its potential applications in the treatment of cancer, inflammatory diseases, and other conditions make it an exciting area of ongoing research. As more studies are conducted to elucidate its mechanisms of action and optimize its therapeutic potential, this compound is likely to play an increasingly important role in the development of novel therapeutics.

2229632-00-0 (2-(5-amino-1,2-oxazol-3-yl)-3-bromophenol) 関連製品

- 1226236-40-3(Cyclohexyl (3,5-difluorophenyl)methanol)

- 1040655-32-0(1-(2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxamide)

- 106985-83-5(2-methyl-3-sulfanylbutan-2-ol)

- 1804839-47-1(5-(Fluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-2-methanol)

- 942005-66-5(2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide)

- 1795439-25-6(2-(Aminomethyl)-2-(4-fluorophenyl)methylcyclopentan-1-ol Hydrochloride)

- 941973-88-2(N-(4-bromo-3-methylphenyl)-1-(3-nitrophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide)

- 2028980-27-8(3-bromo-4-(2-cyclobutoxyethoxy)oxolane)

- 2287316-33-8(tert-butyl 3-[(4-hydroxy-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate)

- 65399-00-0(1H-Isoindol-1-one,2,3-dihydro-2-(1-methylethyl)-)